molecular formula C8H15ClN2O B3027283 Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride CAS No. 1263378-28-4

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride

Cat. No. B3027283
CAS RN: 1263378-28-4
M. Wt: 190.67
InChI Key: BCPODMBFNHWHTJ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is a chemical compound that has been identified in various studies . It has been extracted from a new marine bacterium, Staphylococcus sp. strain MB30 . The compound has shown potential in vitro anticancer activity against lung (A549) and cervical (HeLa) cancer cells .


Synthesis Analysis

The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride involves several steps. The bioactive metabolite produced by the strain MB30 was purified through silica gel column chromatography and preparative HPLC . Further details about the synthesis process are not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride was identified based on spectroscopic data . The compound was characterized by FT-IR, LC–MS, and NMR analyses .

Scientific Research Applications

Antitumor and Anticancer Properties

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has drawn attention due to its potential antitumor and anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Studies suggest that this compound may interfere with tumor growth, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that feed tumors). Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Neuroprotective Effects

The compound exhibits neuroprotective properties, making it relevant for neurological research. It has been studied in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers believe that Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride may modulate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings hold promise for potential therapeutic interventions .

Anti-Inflammatory Activity

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has demonstrated anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in managing inflammatory conditions. Researchers are investigating its application in diseases like rheumatoid arthritis and inflammatory bowel disease .

Antiviral Properties

Preliminary studies indicate that this compound possesses antiviral activity. It has been evaluated against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are exploring its mechanism of action and potential clinical applications .

Cardiovascular Research

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has been investigated for its cardiovascular effects. It may impact blood pressure regulation, vascular tone, and endothelial function. Researchers are studying its potential role in managing hypertension and other cardiovascular disorders .

Chemical Biology and Medicinal Chemistry

Researchers have used this compound as a scaffold for designing novel molecules with specific biological activities. By modifying its structure, they aim to create derivatives with enhanced pharmacological properties. These efforts include developing potential drug candidates for various therapeutic areas .

Mechanism of Action

The compound has exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner . It has been found to induce an array of morphological changes such as nuclear condensation, cell shrinkage, and formation of apoptotic bodies . It also induced the progressive accumulation of fragmented DNA in a time-dependent manner .

Future Directions

The compound has shown promising results in terms of its anticancer potential . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPODMBFNHWHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263378-28-4
Record name 4H-Pyrido[1,2-a]pyrazin-4-one, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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